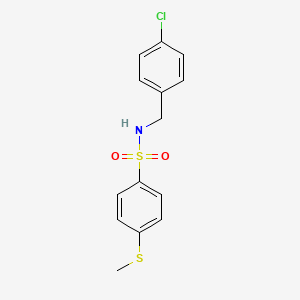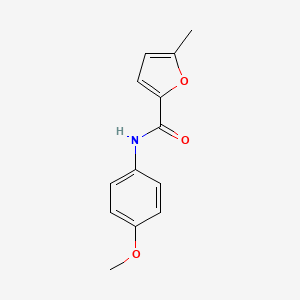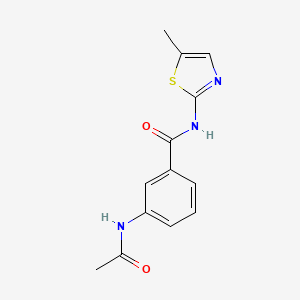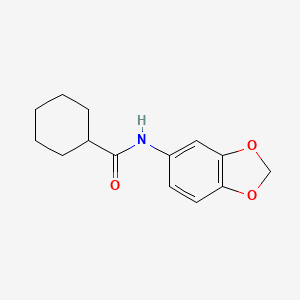![molecular formula C19H22N2O B5745306 3,5-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5745306.png)
3,5-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a pyrrolidinyl group at the para position of the phenyl ring and two methyl groups at the 3 and 5 positions of the benzamide ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidinyl Phenyl Intermediate: The initial step involves the synthesis of 4-(pyrrolidin-1-yl)benzonitrile. This can be achieved by reacting 4-bromobenzonitrile with pyrrolidine in the presence of a base such as potassium carbonate.
Formation of the Benzamide Core: The next step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: Finally, the acid chloride is reacted with the pyrrolidinyl phenyl intermediate to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one
Uniqueness
3,5-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the pyrrolidinyl group and the dimethyl substitution on the benzamide core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-11-15(2)13-16(12-14)19(22)20-17-5-7-18(8-6-17)21-9-3-4-10-21/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUAHIBXZMPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793018 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B5745241.png)
![N-(2-METHOXY-5-{[(2-METHYLPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B5745242.png)

![1-[4-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5745272.png)

![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate](/img/structure/B5745307.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)

![(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B5745318.png)
![2-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B5745320.png)
